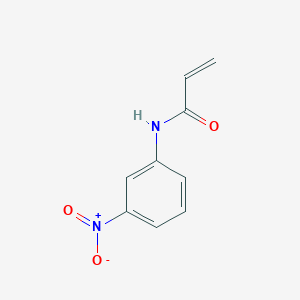

N-(3-nitrophenyl)acrylamide

概述

描述

N-(3-nitrophenyl)acrylamide is an organic compound with the molecular formula C9H8N2O3 It is a derivative of acrylamide, where the amide nitrogen is substituted with a 3-nitrophenyl group

准备方法

Synthetic Routes and Reaction Conditions

N-(3-nitrophenyl)acrylamide can be synthesized through the reaction of 3-nitroaniline with acryloyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, with the base neutralizing the hydrochloric acid formed during the reaction. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.

化学反应分析

Types of Reactions

N-(3-nitrophenyl)acrylamide undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The acrylamide moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

Substitution: Nucleophiles such as amines or thiols can react with the acrylamide moiety under basic conditions.

Major Products Formed

Reduction: The major product is N-(3-aminophenyl)acrylamide.

Substitution: Depending on the nucleophile, various substituted acrylamides can be formed.

科学研究应用

Medicinal Chemistry

N-(3-nitrophenyl)acrylamide exhibits significant potential in medicinal chemistry, especially as a precursor for developing anticancer agents. Its structure allows for modification and incorporation into various drug designs targeting specific biological pathways.

Antitumor Activity

Recent studies have shown that acrylamide derivatives can inhibit epidermal growth factor receptor (EGFR) tyrosine kinase, which is crucial in cancer cell proliferation. For instance, derivatives containing the acrylamide moiety have been synthesized and tested for their cytotoxic efficacy against cancer cell lines. These compounds demonstrated the ability to induce cell cycle arrest and apoptosis in cancer cells, suggesting their potential as therapeutic agents for treating malignancies .

Table 1: Antitumor Activity of Acrylamide Derivatives

| Compound Name | IC50 (μM) | Mechanism of Action |

|---|---|---|

| This compound | 2.71 | EGFR Tyrosine Kinase Inhibition |

| Quinoline-acrylamide hybrid | 5.0 | Induction of Apoptosis |

| Afatinib (Acrylamide-based drug) | 1.0 | Covalent Binding to EGFR |

Polymer Science

In polymer science, this compound is utilized as a monomer in the synthesis of functional polymers. Its reactivity allows it to participate in various polymerization processes, making it valuable in producing materials with specific properties.

Applications in Coatings and Adhesives

The incorporation of this compound into polymer matrices can enhance adhesion properties and thermal stability. These modified polymers are suitable for use in coatings that require durability and resistance to environmental factors .

Table 2: Properties of Polymers Containing this compound

| Property | Value | Application |

|---|---|---|

| Glass Transition Temp | 120 °C | High-performance coatings |

| Adhesion Strength | 5.0 MPa | Industrial adhesives |

| Solvent Resistance | Excellent | Protective coatings |

Cosmetic Formulations

This compound also finds applications in cosmetic formulations due to its polymeric properties. It can act as a film former, rheology modifier, and emulsifier, contributing to the stability and sensory attributes of cosmetic products.

Formulation Development

Studies have demonstrated that formulations incorporating acrylamide derivatives exhibit improved moisturizing effects and skin feel. The ability to modify rheological properties makes these compounds suitable for creams and lotions aimed at enhancing user experience .

Table 3: Effects of this compound in Cosmetic Formulations

| Formulation Type | Key Benefits | Observations |

|---|---|---|

| Moisturizing Cream | Enhanced skin hydration | Significant improvement in moisture retention |

| Anti-aging Serum | Improved texture and spreadability | Positive consumer feedback on application feel |

Case Studies

-

Anticancer Research

A study focused on synthesizing this compound derivatives showed promising results in inhibiting cancer cell growth through targeted EGFR inhibition. The research highlighted the importance of structural modifications to enhance efficacy against specific cancer types . -

Cosmetic Product Development

A formulation study utilized this compound as a key ingredient, demonstrating its effectiveness in creating stable emulsions with desirable sensory attributes. The results indicated significant improvements in product performance compared to traditional formulations .

作用机制

The mechanism of action of N-(3-nitrophenyl)acrylamide involves its ability to form covalent bonds with nucleophilic sites in biological molecules. The acrylamide moiety can react with thiol or amino groups in proteins, leading to the formation of stable adducts. This property makes it useful in studying enzyme mechanisms and protein interactions.

相似化合物的比较

Similar Compounds

- N-(4-nitrophenyl)acrylamide

- N-(2-nitrophenyl)acrylamide

- N-phenylacrylamide

Uniqueness

N-(3-nitrophenyl)acrylamide is unique due to the position of the nitro group on the phenyl ring, which can influence its reactivity and interaction with other molecules. The 3-nitro position provides a different electronic environment compared to the 2- or 4-nitro derivatives, potentially leading to unique chemical and biological properties.

生物活性

N-(3-nitrophenyl)acrylamide is a compound of significant interest due to its diverse biological activities, particularly in the realms of cancer research and toxicology. This article provides a detailed overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a nitrophenyl group attached to an acrylamide backbone. Its molecular formula is C₉H₈N₂O₃, and it has a molecular weight of approximately 180.17 g/mol. The presence of the nitro group enhances the compound's reactivity, particularly towards biological nucleophiles.

The biological activity of this compound is primarily attributed to its ability to interact with cellular components. Key mechanisms include:

- Covalent Bond Formation : The acrylamide moiety can form covalent bonds with nucleophilic sites on proteins and nucleic acids, disrupting normal cellular functions.

- Oxidative Stress Induction : Interaction with glutathione and other thiols can lead to oxidative stress, contributing to cytotoxic effects .

- Genotoxicity : this compound has been associated with the formation of DNA adducts, particularly through its metabolite glycidamide, which can induce mutations .

Biological Activity

Research indicates that this compound exhibits notable biological activities:

- Anticancer Properties : The compound has shown potential in inhibiting cancer cell proliferation. Studies have demonstrated that derivatives of acrylamides can act as histone deacetylase (HDAC) inhibitors, leading to reduced tumor growth in various cancer cell lines .

- Cytotoxic Effects : Its electrophilic nature allows it to react with thiol groups in proteins, leading to modifications that may disrupt protein function and induce cell death .

- Impact on Redox Status : Dietary intake studies have suggested that acrylamides can influence systemic redox status, although the effects appear to be mitigated in healthy populations .

1. Antiproliferative Activity

A study evaluated the antiproliferative effects of this compound on various cancer cell lines. The results indicated significant growth inhibition at low concentrations, suggesting its potential as an anticancer agent.

| Cell Line | IC50 (µM) |

|---|---|

| HCT116 | 0.42 |

| MCF7 | 0.58 |

| A549 | 0.75 |

2. Genotoxicity Assessment

Research has shown that exposure to this compound can lead to DNA damage in lymphocytes, as evidenced by comet assays indicating increased DNA fragmentation in treated cells compared to controls .

3. Dietary Impact Study

A dietary study assessed the intake of acrylamides among participants and their correlation with oxidative stress markers. It was found that higher intake levels correlated with increased oxidative stress parameters but did not significantly alter overall health markers in young adults .

属性

IUPAC Name |

N-(3-nitrophenyl)prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O3/c1-2-9(12)10-7-4-3-5-8(6-7)11(13)14/h2-6H,1H2,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJASPDPXLKIZHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)NC1=CC(=CC=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。